Desmethylalborixin
CAS No.: 36505-48-3
VCID: VC1571472
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Description |
Desmethylalborixin, with the CAS number 36505-48-3, is a compound derived from the modification of alborixin, involving the removal of a methyl group. It has a molecular formula of C47H82O14 and a molecular weight of 871.146 g/mol . This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicine and industry. Biological ActivitiesDesmethylalborixin exhibits a range of biological activities, including:
Mechanism of ActionDesmethylalborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase-AKT pathway. This mechanism is particularly relevant for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Research ApplicationsDesmethylalborixin has several research applications:
Comparison with Similar CompoundsDesmethylalborixin is similar to other oligosaccharides and ion chelators. Related compounds include alborixin (its parent compound), triacontanoic acid, and hexacosanoic acid, which share similar chelating and membrane permeating properties. |
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CAS No. | 36505-48-3 | |||||||||||||||||||||||
Product Name | Desmethylalborixin | |||||||||||||||||||||||
IUPAC Name | (2R)-2-[(2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid | |||||||||||||||||||||||
Standard InChI | InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51)/t25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,42+,43-,44-,45+,46+,47+/m0/s1 | |||||||||||||||||||||||
SMILES | CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |||||||||||||||||||||||
Reference | Blount, John F; Westley, John W; Crystal and molecular structure of the free acid form of antibiotic X-206 hydrate, Journal of the Chemical Society, Chemical Communications, 13, 533-533. DOI:10.1039/c39750000533 | |||||||||||||||||||||||
PubChem Compound | 9854219 | |||||||||||||||||||||||
Last Modified | Feb 18 2024 |
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